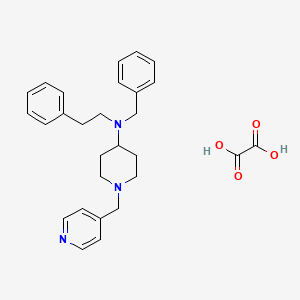![molecular formula C28H40N6O2S2 B5995913 2,2'-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide}](/img/structure/B5995913.png)
2,2'-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hexane backbone with dioxo groups and hydrazinecarbothioamide moieties attached to phenyl rings substituted with butan-2-yl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} typically involves multiple steps, starting with the preparation of the hexane backbone. The dioxo groups are introduced through oxidation reactions, while the hydrazinecarbothioamide moieties are attached via condensation reactions with appropriate hydrazine derivatives. The phenyl rings are substituted with butan-2-yl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various alkylating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The hydrazinecarbothioamide moieties may play a crucial role in its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-bis(1,6-dioxohexane-1,6-diyl)bis[1-(2-hydroxypropyl)-1,1-dimethylhydrazinium] dihydroxide
- 2,2’-(2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl)bis(oxirane)
- 2,2’-(1,6-Dioxohexane-1,6-diyl)bis[1-(2-hydroxypropyl)-1,1-dimethylhydrazinium]
Uniqueness
What sets 2,2’-(1,6-dioxohexane-1,6-diyl)bis{N-[4-(butan-2-yl)phenyl]hydrazinecarbothioamide} apart from similar compounds is its specific substitution pattern and the presence of butan-2-yl groups on the phenyl rings. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-[[6-[2-[(4-butan-2-ylphenyl)carbamothioyl]hydrazinyl]-6-oxohexanoyl]amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N6O2S2/c1-5-19(3)21-11-15-23(16-12-21)29-27(37)33-31-25(35)9-7-8-10-26(36)32-34-28(38)30-24-17-13-22(14-18-24)20(4)6-2/h11-20H,5-10H2,1-4H3,(H,31,35)(H,32,36)(H2,29,33,37)(H2,30,34,38) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGJWDFEOSHNOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CCCCC(=O)NNC(=S)NC2=CC=C(C=C2)C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3,5-dimethoxy-N-({1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)benzamide](/img/structure/B5995839.png)
![2-[4-(3-ethoxybenzyl)-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B5995843.png)
![N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]methanesulfonamide](/img/structure/B5995844.png)
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5995846.png)
![2-[(3-methoxyphenyl)amino]-N-[2-(4-oxo-3,4-dihydroquinazolin-2-yl)ethyl]butanamide](/img/structure/B5995850.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5995861.png)
![N-(4-ethoxyphenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5995862.png)



![{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}(2,6-DIFLUOROPHENYL)METHANONE](/img/structure/B5995894.png)
![4-BENZYL-1-[4-(PROPAN-2-YL)BENZENESULFONYL]PIPERIDINE](/img/structure/B5995896.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5995897.png)

